![molecular formula C14H17ClN4 B3019250 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride CAS No. 1215333-30-4](/img/structure/B3019250.png)
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
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Overview
Description
“4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1215333-30-4. It has a molecular weight of 276.77 . This compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug synthesis, organic synthesis, and biological studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H . This indicates that the compound contains a tert-butyl group attached to a pyrazole ring, which is further connected to a benzonitrile group. The presence of a hydrochloride indicates that it’s a salt.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Antibiotic Synthesis
Ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
PDE4 Inhibition for Anti-Inflammatory Diseases
Researchers have explored pyrazole derivatives as effective PDE4 inhibitors for treating inflammatory conditions. tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate could potentially play a role in this context .
Versatile Intermediate for Pyrazole Derivatives
The compound’s synthetic versatility extends to the preparation of other pyrazole derivatives. For instance:
- It can serve as a building block for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .
- Researchers have used it in the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, which is a versatile intermediate for further reactions .
Solvent-Free Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
This compound has been efficiently synthesized in good yield by a one-pot two-step reaction sequence. It starts from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Suzuki-Miyaura Coupling Reactions
The bromo group in 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide allows successful coupling with various boro-nates or boronic acids via Suzuki-Miyaura reactions. These reactions enable the creation of diverse derivatives .
Nitrosation and Reduction Pathways
The synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate involves nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield achieved is 59.5% .
Mechanism of Action
Target of Action
The primary targets of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride These factors can include pH, temperature, presence of other compounds, and specific conditions within the body
properties
IUPAC Name |
4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWSYGBMJNHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
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